Setmelanotide

Description

Properties

CAS No. |

1504602-49-6 |

|---|---|

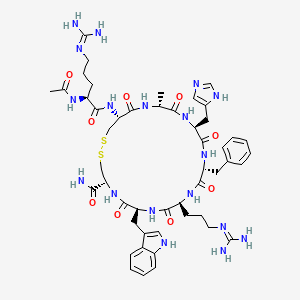

Molecular Formula |

C55H80N18O15S2 |

Molecular Weight |

1297.5 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;acetic acid |

InChI |

InChI=1S/C49H68N18O9S2.3C2H4O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3*1-2(3)4/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);3*1H3,(H,3,4)/t26-,33+,34+,35-,36+,37+,38+,39+;;;/m1.../s1 |

InChI Key |

PILXXDANZBQUJH-AKVBKPKISA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RM-493; RM493; RM 493; BIM-22493; BIM22493; BIM 22493; IRC-022493; IRC 022493; IRC022493; Setmelanotide. |

Origin of Product |

United States |

Molecular Mechanism of Action of Setmelanotide

Setmelanotide (B515575) as a Selective Melanocortin 4 Receptor (MC4R) Agonist

This compound is characterized as a highly selective agonist for the MC4R. medchemexpress.comtouchendocrinology.com While the endogenous ligand, α-MSH, is not selective and acts on all five melanocortin receptor subtypes (MC1-5R), this compound demonstrates a clear preference for MC4R. fda.gov It exhibits approximately 20-fold weaker activity at the melanocortin 3 (MC3) and melanocortin 1 (MC1) receptors and has very low to no detectable agonist activity at the melanocortin 2 (MC2) and melanocortin 5 (MC5) receptors. fda.govnih.govwikipedia.org This selectivity is significant as it allows for targeted therapeutic action on the energy balance pathway mediated by MC4R, which is primarily expressed in the central nervous system, including in neurons and astrocytes. frontiersin.org The agonistic action of this compound at the MC4R effectively mimics the function of α-MSH, initiating the downstream signaling cascades that regulate appetite and energy expenditure. patsnap.compatsnap.com Its ability to bypass upstream defects in the leptin-melanocortin pathway makes it a targeted therapy for specific genetic forms of obesity. patsnap.comdrugbank.comresearchgate.net

Direct Activation of Hypothalamic MC4R Neurons

The therapeutic effects of this compound are primarily mediated through its direct activation of MC4R-expressing neurons in the hypothalamus, particularly within the paraventricular nucleus (PVN). wikipedia.orgbiorxiv.orgpnas.org The hypothalamus is a crucial brain region for integrating signals related to energy status to control food intake and energy expenditure. patsnap.com In vivo studies have demonstrated that this compound rapidly increases the neuronal activity of PVN MC4R neurons, providing a mechanistic basis for its anorexic effects. pnas.org By directly binding to and activating these hypothalamic MC4Rs, this compound enhances the signaling cascade responsible for promoting satiety and increasing energy expenditure. imcivree.combiorxiv.org This direct activation can compensate for a lack of endogenous α-MSH, the natural ligand for the MC4R, in conditions where its production is deficient. imcivree.comfrontiersin.org

Binding Affinity and Receptor Engagement Kinetics

This compound binds to the human melanocortin 4 receptor (MC4R) with high affinity. fda.govfda.gov In vitro studies have reported its inhibitory constant (Ki) to be approximately 0.71 nM to 2.1 nM. fda.govnih.gov It is an atypical bitopic ligand, meaning it interacts with both the highly conserved orthosteric binding site and a putative allosteric site on the receptor, which contributes to its high affinity and specificity. drugbank.com

This compound is not only a high-affinity binder but also a potent activator of the MC4R. Its half-maximal effective concentration (EC50), a measure of potency, for activating the human MC4R is approximately 0.27 nM. fda.govmedchemexpress.com This indicates that it is significantly more potent than the endogenous agonist α-MSH. drugbank.comresearchgate.net Some in vitro data suggest that this compound may induce MC4R internalization with continued signaling that is irreversible by MC4R antagonists, which could partly explain its enhanced potency relative to α-MSH. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 0.71 - 2.1 nM | fda.govnih.gov |

| Potency (EC50) | 0.27 nM | fda.govmedchemexpress.com |

Intracellular Signaling Cascades Initiated by this compound

The primary and most well-established intracellular signaling mechanism initiated by the activation of MC4R by this compound is the Gαs protein/cyclic AMP (cAMP) pathway. fda.govnih.gov As a G-protein coupled receptor (GPCR), MC4R, upon agonist binding, activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. frontiersin.orgpatsnap.com this compound potently stimulates the intracellular accumulation of cAMP, with an EC50 value for cAMP generation of approximately 0.27 nM to 1.5 nM. fda.govnih.gov This activation of the cAMP pathway is believed to be a key driver of the receptor's effects on reducing food intake and increasing energy expenditure. fda.govnih.gov The increased cAMP levels can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in mediating the downstream effects of the pathway. frontiersin.orgnih.gov

Beyond the canonical cAMP pathway, research indicates that this compound engages in biased agonism, preferentially activating certain signaling cascades over others when compared to the endogenous ligand α-MSH. researchgate.netnih.gov

One such pathway is the extracellular signal-regulated kinase (ERK) 1/2 phosphorylation cascade. Studies have shown that while this compound does activate this pathway, it does so with a weaker effect compared to α-MSH. researchgate.netnih.govresearchgate.net MC4R-induced ERK signaling may also contribute to the regulation of food intake. nih.gov

Conversely, this compound has been shown to be a particularly potent activator of the Gq/11-phospholipase C (PLC) pathway. nih.govmdpi.com One study found this compound to be approximately 80 times more potent than α-MSH in activating this pathway, which is measured through a nuclear factor of activated T-cells (NFAT) reporter system. mdpi.com The clinical efficacy of this compound in regulating body weight is hypothesized by some to be driven by this bias towards the Gq/11-PLC pathway. researchgate.net This differential activation of signaling pathways highlights the complexity of MC4R signaling and may explain the distinct pharmacological profiles of different MC4R agonists. mdpi.comjci.org

Cyclic AMP (cAMP) Accumulation Pathway

Comparison of this compound Action with Endogenous α-Melanocyte Stimulating Hormone (α-MSH)

This compound and the endogenous MC4R agonist, α-MSH, exhibit notable differences in their interaction with the receptor and subsequent signaling, which are critical to this compound's therapeutic profile.

Receptor Affinity and Potency: this compound demonstrates a significantly higher binding affinity and potency for the MC4R compared to α-MSH. nih.govnih.gov The Ki for this compound is as low as 0.71 nM, whereas for α-MSH it is reported to be around 26 nM. nih.gov Similarly, the EC50 for cAMP generation is much lower for this compound (e.g., 1.5 nM) than for α-MSH (e.g., 30 nM), indicating greater potency. nih.gov In some assays, this compound was found to be approximately 20-fold more potent than α-MSH. drugbank.com

Receptor Selectivity: A key distinction is selectivity. α-MSH is a non-selective agonist, activating multiple melanocortin receptor subtypes (MC1-5R). fda.gov In contrast, this compound is highly selective for MC4R, with much weaker activity at MC1R and MC3R and negligible activity at MC2R and MC5R. fda.govwikipedia.orgjomes.org

Biased Agonism: this compound acts as a biased agonist. researchgate.netnih.gov This means it differentially activates downstream signaling pathways compared to α-MSH. Specifically, this compound shows a higher potency for cAMP formation and is a much more robust activator of the Gq/11-PLC pathway, but has a weaker effect on ERK1/2 phosphorylation when compared to α-MSH. researchgate.netnih.govresearchgate.netmdpi.com This biased signaling profile may contribute to its specific therapeutic effects. researchgate.net

| Feature | This compound | α-Melanocyte Stimulating Hormone (α-MSH) | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Higher (e.g., ~0.71-2.1 nM) | Lower (e.g., ~26 nM) | fda.govnih.gov |

| Potency (EC50 for cAMP) | Higher (e.g., ~0.27-1.5 nM) | Lower (e.g., ~30 nM) | fda.govnih.gov |

| Receptor Selectivity | Selective for MC4R | Non-selective (acts on MC1-5R) | fda.gov |

| Signaling Bias | Biased agonist: Potent on cAMP and Gq/11-PLC, weaker on ERK1/2 | Endogenous agonist with a different signaling balance | researchgate.netnih.govresearchgate.net |

Potency and Efficacy Differential Analysis

This compound demonstrates high potency and efficacy as an MC4R agonist, distinguishing it from both endogenous and other synthetic ligands. cam.ac.ukunil.ch It binds to the human MC4R with a high affinity, reflected by an inhibitory constant (Ki) of 2.1 nM, and potently activates the receptor with a half-maximal effective concentration (EC50) for cAMP accumulation of 0.27 nM. onderzoekmetmensen.nlunil.chfda.gov This potency is approximately 20 times greater than that of the endogenous agonist α-MSH and significantly higher than other synthetic MC4R agonists like LY2112688. fda.govdrugbank.comacs.orgnih.gov

Studies comparing this compound to α-MSH show that while it has a similar efficacy in stimulating cAMP production in wild-type receptors, its potency is markedly greater. oup.com For certain MC4R variants associated with obesity, this compound can induce significantly higher maximal cAMP responses compared to α-MSH, suggesting it can rescue signaling in some impaired receptors. cam.ac.ukoup.com Furthermore, its potency extends to other signaling pathways, being approximately 50-fold more potent than LY2112688 in promoting Gq-mediated signaling. biorxiv.org

| Parameter | Value | Ligand | Receptor/Pathway |

| EC50 (cAMP) | 0.27 nM | This compound | Human MC4R |

| Ki | 2.1 nM | This compound | Human MC4R |

| EC50 (NFAT) | ~5.9 nM | This compound | MC4R-driven NFAT |

| Relative Potency | ~20x > α-MSH | This compound | MC4R Activation |

| Relative Potency | ~50x > LY2112688 | This compound | Gq-mediated signaling |

This table summarizes the key potency and affinity values of this compound for the MC4R.

Functional Selectivity or Biased Agonism Characteristics

This compound exhibits functional selectivity, also known as biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. biorxiv.orgrcsb.orgnih.govresearchgate.net While MC4R can couple to various G-proteins, including Gs, Gq, and Gi, this compound shows a distinct bias towards the Gq signaling pathway. biorxiv.orgrcsb.orgnih.govnih.gov This is in contrast to more balanced agonists.

This biased signaling is evident in functional assays, where this compound demonstrates higher potency for cAMP formation (a Gs-mediated pathway) but has a weaker effect on ERK1/2 phosphorylation when compared to α-MSH. nih.govresearchgate.net Additionally, this compound is a potent activator of the nuclear factor of activated T-cells (NFAT) pathway, being 56-fold more potent than α-MSH in this regard, a characteristic that distinguishes it from other MC4R agonists. fda.gov The unique interaction of a specific arginine residue in this compound with the receptor's transmembrane domain 3 (TM3) is thought to be a key structural determinant of this biased signaling profile. biorxiv.org

| Signaling Pathway | This compound Activity Compared to α-MSH | Indication of Bias |

| cAMP (Gs) | Higher Potency | Gs activation |

| ERK1/2 Phosphorylation | Weaker Effect | Bias away from this pathway |

| Gq/11 | Enhanced Potency | Bias towards Gq/11 |

| NFAT | ~56-fold more potent | Strong bias towards NFAT activation |

This table illustrates the functional selectivity of this compound across different signaling pathways activated by MC4R.

Molecular Interactions with Specific MC4R Residues

The high-affinity binding of this compound to MC4R is mediated by a network of specific molecular interactions involving the receptor's transmembrane (TM) helices and extracellular loops (ELs). biorxiv.org A crucial element of this interaction is a calcium ion (Ca2+), which acts as an essential cofactor, bridging the ligand with TM2 and TM3 of the receptor. biorxiv.orgnih.goviucr.orgdiscngine.com

This compound is described as an atypical bitopic ligand, engaging with both the orthosteric binding site and a putative allosteric site. drugbank.comacs.org Its cyclic structure facilitates a unique "arginine clamp" where its R1-3 and R62 residues form tight interactions with the receptor's Aspartic acid residue at position 122 (D122^3.25). biorxiv.org This clamp properly orients D122^3.25 toward the Ca2+ ion, which in turn is coordinated by other receptor residues like Glutamic acid at position 100 (E100). biorxiv.orgdiscngine.com

Other key interactions include:

Hydrophobic interactions, including π-π stacking, between this compound and receptor residues F184, F261, Y268, and F284. nih.govscienceopen.com

A hydrogen bond between the ligand and the receptor's Threonine at position 101 (T101). oup.com

The D-phenylalanine residue of this compound points into a hydrophobic pocket within the receptor core, surrounded by residues C130^3.32, L133^3.35, I185^4.61, L197^5.34, F261^6.51, and L288^7.39. biorxiv.org

Structural Basis of this compound-MC4R Complex Formation

The three-dimensional structure of the this compound-MC4R-Gs protein complex provides a detailed blueprint for understanding its mechanism of action at an atomic level.

Cryo-Electron Microscopy (Cryo-EM) Insights

Cryo-EM studies have successfully resolved the structure of the human MC4R in complex with this compound and the Gs protein to high resolutions of 2.6 Å and 2.58 Å. biorxiv.orgrcsb.orgnih.govemdataresource.org These structures reveal the precise binding mode of this compound within the receptor's transmembrane bundle. biorxiv.org A key finding from these structural studies is the confirmation of a large outward movement of TM6 upon this compound binding, a hallmark of GPCR activation which creates a cytoplasmic cavity for G-protein coupling. discngine.com The cryo-EM maps clearly visualize the positions of the receptor, the G-protein, the this compound peptide, the essential Ca2+ ion, and several water molecules, elucidating the molecular switch that initiates satiation signaling. biorxiv.orgnih.goviucr.org

Ligand Binding Pocket Analysis

The ligand binding pocket of MC4R for this compound is located in the orthosteric site, formed by the receptor's transmembrane helices. biorxiv.org this compound's central HFRW motif is a primary point of engagement. biorxiv.org The cyclic nature of this compound is critical, enabling the arginine clamp with D122^3.25, a feature not present with linear agonists. biorxiv.org Unlike in many other class A GPCRs, this compound does not directly interact with the highly conserved Tryptophan residue (W258^6.48) in TM6. biorxiv.org The unique shape of this binding pocket, when compared to other melanocortin receptors like MC1R, is a major contributor to this compound's subtype selectivity. tandfonline.com

Receptor-Gs-Protein Interface Modifications upon this compound Binding

The binding of this compound not only activates the receptor but also induces specific conformational changes at the intracellular interface where the G-protein binds. The unique agonist-TM3 interplay, driven by this compound's specific arginine residue, propagates a signal to the intracellular face of the receptor, primarily impacting the conformation of intracellular loop 2 (IL2). biorxiv.orgrcsb.org Cryo-EM structures show that the interaction pattern between IL2 and the Gs protein is distinct for this compound compared to other agonists. biorxiv.org This ligand-specific conformation of IL2 is crucial for modulating the G-protein coupling profile of MC4R, providing a structural explanation for the observed biased agonism of this compound. rcsb.orgresearchgate.net

Preclinical Research and Animal Model Studies of Setmelanotide

Efficacy Assessments in Rodent Models of Obesity

Rodent models have been pivotal in the preclinical assessment of setmelanotide (B515575), offering insights into its mechanism of action and therapeutic effects on obesity and related metabolic parameters.

Diet-Induced Obesity (DIO) Models

In diet-induced obese (DIO) mice and rats, which model common human obesity, this compound has demonstrated significant efficacy. onderzoekmetmensen.nleuropa.eu Administration of this compound to DIO mice resulted in a dose-dependent reduction in body weight. europa.eu This was accompanied by a significant decrease in adiposity, as well as improvements in glucose tolerance and insulin (B600854) sensitivity. fda.gov Notably, an acute increase in insulin sensitivity was observed in DIO mice even without concurrent weight loss, suggesting that this metabolic benefit may be, at least in part, independent of weight reduction. fda.gov

Studies in DIO Sprague-Dawley rats also showed a dose-related decrease in body weight and food intake. europa.eu The reduction in body weight in these models was associated with decreased adiposity and improved glucose tolerance. fda.gov Research also indicates that this compound's efficacy in reducing caloric intake is a primary driver of weight loss in DIO male mice. scireq.com

| Model | Key Findings |

| Diet-Induced Obese (DIO) Mice | Dose-dependent decrease in body weight and adiposity. fda.goveuropa.eu Improved glucose tolerance and insulin sensitivity. fda.gov Acute insulin sensitizing effect independent of weight loss. fda.gov |

| Diet-Induced Obese (DIO) Rats | Dose-related decrease in body weight and food intake. europa.eu Decreased adiposity and improved glucose tolerance. fda.gov |

Genetic Models of Obesity

Genetic models of obesity, which mimic rare human genetic disorders of obesity, have been crucial in demonstrating the MC4R-dependent action of this compound.

Preclinical studies have shown that this compound is effective in suppressing food intake and body weight gain in leptin-deficient ob/ob mice, a genetic model of obesity. onderzoekmetmensen.nlclinicaltrials.gov

The Zucker (fa/fa) rat is a well-established genetic model characterized by a dysfunctional leptin receptor, leading to severe obesity. europa.euekb.eg In these rats, this compound administration was highly effective, leading to reductions in both body weight and food intake. clinicaltrials.gov These effects were associated with improvements in metabolic parameters, including decreased basal fasting plasma glucose, insulin, triglycerides, and free fatty acid levels. fda.gov While a melanocortin receptor antagonist increased food intake and body weight in lean Zucker rats, it had minimal effect in obese Zucker rats, suggesting a reduced endogenous melanocortin tone in the obese animals. physiology.org Conversely, a melanocortin agonist was more potent in reducing food intake in obese Zucker rats compared to their lean counterparts. physiology.org

| Model | Key Findings |

| Leptin-Deficient (ob/ob) Mice | Suppression of food intake and body weight gain. onderzoekmetmensen.nlclinicaltrials.gov |

| Zucker (fa/fa) Rats | Highly effective at decreasing body weight and food intake. europa.euclinicaltrials.gov Associated with decreased basal fasting plasma glucose, insulin, triglycerides, and free fatty acids. fda.gov |

Studies using MC4R knock-out (KO) mice have been fundamental in confirming that the effects of this compound are mediated through the MC4R. In MC4R KO mice, this compound had no pharmacological effect on food intake or body weight. fda.govmdpi.com In contrast, wild-type (MC4R+/+) mice treated with this compound experienced weight loss. europa.eu Heterozygous (MC4R+/-) mice exhibited an intermediate response, reinforcing that the weight-loss effects are dependent on a functional MC4R. mdpi.comoup.com Furthermore, the improvements in glucose and insulin sensitivity seen in other models were absent in MC4R KO mice, indicating that at least some residual MC4R activity is necessary for these metabolic benefits. fda.gov

| Model | Key Findings |

| MC4R Knock-out (KO) Mice | No pharmacological effect on food intake or body weight, confirming MC4R-mediated action. fda.govmdpi.com Lack of improvement in glucose and insulin sensitivity. fda.gov |

| Wild-type (MC4R+/+) Mice | Exhibited weight loss with this compound treatment. europa.eu |

| Heterozygous (MC4R+/-) Mice | Showed an intermediate weight loss response. mdpi.comoup.com |

Leptin Receptor Deficient (Zucker fa/fa) Rats

Efficacy Assessments in Non-Human Primate Models

Non-human primate models provide a translational bridge to human clinical studies. In a diet-induced obese non-human primate model, this compound treatment resulted in persistent weight loss, with a reported mean peak weight loss of approximately 13.5% over an eight-week period. jomes.orgnih.gov This was initially driven by a significant decrease in food intake. mdpi.com Interestingly, weight loss continued even after food intake began to normalize, suggesting an additional effect on energy expenditure. mdpi.com A key finding from these studies was the absence of adverse cardiovascular effects; this compound did not increase heart rate or blood pressure in these models, a concern with some other MC4R agonists. mdpi.comjomes.orgnih.gov

| Model | Key Findings |

| Diet-Induced Obese Rhesus Monkeys | Persistent weight loss (~13.5% peak). jomes.orgnih.gov Significant initial decrease in food intake. mdpi.com Continued weight loss after food intake normalization. mdpi.com No increase in heart rate or blood pressure. mdpi.comjomes.org |

Rhesus and Cynomolgus Monkey Studies

Studies in non-human primates, specifically Rhesus and Cynomolgus monkeys, have provided crucial data on the effects of this compound. In diet-induced obese Rhesus macaques, chronic treatment with this compound resulted in significant and persistent weight loss. researchgate.netresearchgate.net One study reported a mean peak weight loss of approximately 13.5% over an 8-week treatment period. researchgate.net This weight reduction was accompanied by a notable decrease in food intake, particularly in the initial weeks of administration. nih.govresearchgate.net

Furthermore, these studies in obese non-human primates demonstrated improvements in adiposity and glucose tolerance. researchgate.net Importantly, this compound did not induce adverse cardiovascular effects, such as increases in blood pressure or heart rate, which had been a concern with earlier generation MC4R agonists. nih.govonderzoekmetmensen.nl In Cynomolgus monkeys, while the effects on body weight and food consumption were not consistently observed across all dosing groups, the compound was noted to cause skin hyperpigmentation, an off-target effect attributed to its activity at the melanocortin 1 receptor (MC1R). europa.eufda.gov

Modulation of Food Intake and Body Weight in Preclinical Species

Across various preclinical models, this compound has demonstrated a consistent ability to reduce food intake and body weight. nih.gov In diet-induced obese (DIO) mice and rats, the administration of this compound led to a dose-dependent decrease in food consumption and a subsequent reduction in body weight. fda.govmdpi.com The effect on food intake was often more pronounced in the initial phase of treatment. mdpi.com For instance, in DIO mice, a single injection of this compound significantly inhibited food intake during refeeding after an overnight fast. mdpi.com

The weight loss observed in these animal models is primarily driven by the reduction in caloric intake and is associated with a decrease in adiposity. researchgate.netfda.gov Studies in obese Zucker rats, a genetic model of obesity with a dysfunctional leptin receptor, also showed that this compound effectively suppressed appetite and decreased the rate of body weight gain. europa.euphysiology.org The efficacy of this compound is dependent on a functional MC4R, as the compound produced no pharmacological effects on food intake or body weight in MC4R knockout mice. nih.govmdpi.com

Investigations into Metabolic Parameters in Preclinical Studies

Preclinical investigations have consistently shown that this compound improves glucose homeostasis in animal models of obesity and insulin resistance. fda.govmdpi.com In diet-induced obese mice, treatment with this compound was associated with improved glucose tolerance. fda.gov Similarly, in obese Zucker rats, the compound led to a decrease in basal fasting plasma glucose levels. fda.gov These findings suggest that activation of the MC4R pathway by this compound plays a role in regulating blood glucose levels, independent of its effects on body weight. fda.gov

This compound has been shown to enhance insulin sensitivity in various preclinical models. nih.govresearchgate.net In diet-induced obese mice, an acute increase in insulin sensitivity was observed even in the absence of weight loss, suggesting a direct effect on insulin action. fda.gov Chronic treatment in these mice also resulted in improved insulin sensitivity, which was associated with reductions in adiposity. fda.gov Studies in obese Rhesus macaques further confirmed these findings, showing that this compound treatment improved fasting insulin levels and insulin secretion in response to a glucose challenge. researchgate.net The improvements in insulin sensitivity were not observed in MC4R knockout mice, highlighting the necessity of a functional MC4R for this effect. fda.gov

Glucose Homeostasis Regulation

Assessment of Central Nervous System (CNS) Effects in Preclinical Models

While this compound targets MC4R in the brain to exert its effects on appetite and energy balance, preclinical studies have not revealed significant direct effects on other central nervous system parameters. fda.govnih.gov In rats, even at high exposures, this compound did not produce notable effects on motor activity or respiratory function. fda.gov Furthermore, in non-human primate studies, no behavioral changes such as yawning or stretching, which have been associated with other melanocortin receptor agonists, were observed with this compound. mdpi.com The primary CNS-mediated effects of this compound appear to be confined to the regulation of energy homeostasis. nih.gov

Interactive Data Tables

Table 1: Summary of this compound Effects on Body Weight and Food Intake in Preclinical Models

| Animal Model | Effect on Body Weight | Effect on Food Intake | Citation |

|---|---|---|---|

| Rhesus Macaques (diet-induced obese) | Significant and persistent decrease (~13.5%) | Transient decrease (~35-40%) | nih.govresearchgate.net |

| Diet-Induced Obese (DIO) Mice | Dose-dependent decrease | Significant inhibition | mdpi.com |

| Sprague-Dawley Rats | Dose-dependent decrease | Reduction during refeeding | mdpi.com |

| Obese Zucker Rats | Decreased rate of gain | Appetite suppression | europa.euphysiology.org |

Table 2: Overview of this compound's Impact on Metabolic Parameters in Animal Models

| Parameter | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Glucose Homeostasis | |||

| Glucose Tolerance | Diet-Induced Obese Mice | Improved | fda.gov |

| Fasting Plasma Glucose | Obese Zucker Rats | Decreased | fda.gov |

| Insulin Sensitivity | |||

| Insulin Sensitivity | Diet-Induced Obese Mice | Acutely and chronically improved | fda.gov |

| Fasting Insulin | Rhesus Macaques (diet-induced obese) | Decreased | researchgate.net |

Motor Activity Analysis

Preclinical investigations in rodent models have explored the impact of this compound on central nervous system parameters, including motor activity. In studies involving rats, no significant effects on motor activity were observed, even at exposures substantially higher than those relevant to clinical use in diet-induced obese rat models. fda.gov Similarly, research in mouse models of Bardet-Biedl syndrome (BBS), a genetic disorder characterized by obesity, noted low locomotor activity in the animals, though the direct effect of this compound on this parameter was not the primary focus of the report. researchgate.net

Respiratory Function Modulation (e.g., Hypercapnic Ventilatory Response)

The role of the MC4R pathway in the regulation of breathing has prompted studies into this compound's effects on respiratory function. Obesity is a known contributor to respiratory disorders like Obesity Hypoventilation Syndrome (OHS) and sleep apnea, which are associated with diminished respiratory chemosensitivity. scireq.com

Recent research has specifically investigated the effect of this compound on the hypercapnic ventilatory response (HCVR), which is the respiratory reaction to elevated carbon dioxide levels. scireq.comnih.gov In a study using diet-induced obese (DIO) male mice, daily administration of this compound was found to significantly enhance HCVR. scireq.com This improvement in respiratory chemosensitivity was comparable to the improvement seen in a group of mice that achieved similar weight loss through caloric restriction. scireq.comnih.gov These findings suggest that the improvement in HCVR is closely linked to the weight loss induced by the compound. scireq.comnih.gov

Further studies in adult male C57BL/6J mice and Sprague Dawley rats have shown that this compound can increase respiratory rate and decrease the incidence of sleep apneas. This research highlights the potential of MC4R agonists to modulate respiratory control. The connection between MC4R signaling and respiratory control is further supported by evidence that the MC4R blocker SHU9119 can decrease ventilatory responses to CO2. jci.org

The table below summarizes the key findings from a study on this compound's effect on HCVR in diet-induced obese mice. scireq.comnih.gov

| Parameter | Treatment Group | Result |

| Hypercapnic Ventilatory Response (HCVR) | This compound (1 mg/kg) | Significant Improvement |

| Hypercapnic Ventilatory Response (HCVR) | Caloric Restriction | Significant Improvement |

| Hypercapnic Ventilatory Response (HCVR) | This compound (0.2 mg/kg) | No Significant Improvement |

| Weight | This compound (1 mg/kg) | Significant Loss |

| Weight | This compound (0.2 mg/kg) | Prevention of Gain |

Cardiovascular System Evaluation in Preclinical Models

The evaluation of cardiovascular effects has been a critical component of the preclinical assessment of this compound, particularly because activation of the MC4R pathway has been associated with cardiovascular changes for other agonists. mdpi.com

Absence of Heart Rate and Blood Pressure Alterations

In non-human primate models, specifically rhesus and cynomolgus monkeys, this compound did not demonstrate adverse effects on heart rate or blood pressure. mdpi.comonderzoekmetmensen.nlnih.gov Studies in obese rhesus monkeys showed that this compound did not cause increases in blood pressure or heart rate. mdpi.comnih.gov In fact, one study reported a significant decrease in mean heart rate and diastolic blood pressure in both obese and lean animals. mdpi.com A follow-up study in cynomolgus monkeys with a significantly higher dose also found no biologically significant changes in systolic pressure or heart rate. mdpi.com This lack of cardiovascular liability in primates is a key differentiating feature from other MC4R agonists, such as LY2112688, which did induce robust increases in heart rate and blood pressure in the same rhesus monkey model. mdpi.com

Interestingly, the cardiovascular effects of this compound appear to be species-specific. mdpi.comeuropa.eu In contrast to the findings in primates, studies in rats and minipigs have shown variable cardiovascular effects, including increases in heart rate and blood pressure. fda.govmdpi.comeuropa.eu In rats, these effects were linked to an increase in sympathetic tone and were observed to diminish with repeated daily dosing. mdpi.comeuropa.eu

The table below presents a comparison of the cardiovascular effects of this compound and another MC4R agonist, LY2112688, in preclinical models. mdpi.com

| Compound | Animal Model | Heart Rate Effect | Blood Pressure Effect |

| This compound | Rhesus Monkey (obese) | No significant increase; potential decrease | No significant increase; potential decrease |

| This compound | Cynomolgus Monkey | No biologically significant changes | No biologically significant changes |

| This compound | Sprague-Dawley Rat | Increased | Increased |

| LY2112688 | Rhesus Monkey (obese) | Significant increase | Significant increase |

| LY2112688 | Sprague-Dawley Rat | Increased | Increased |

Structure Activity Relationship Sar and Medicinal Chemistry Research

Identification of Key Amino Acid Residues for Setmelanotide (B515575) Potency and Selectivity

The high potency and selectivity of this compound for the MC4R are the result of meticulous investigations into the roles of its constituent amino acids. Various medicinal chemistry strategies have been used to identify the specific residues crucial for its biological activity.

Alanine (B10760859) Scan Studies

Alanine scanning is a technique where individual amino acid residues in a peptide are systematically replaced with alanine to determine the contribution of their side chains to the peptide's function. This method helps identify "hot spots" essential for receptor binding and activation. For melanocortin peptides, this has been a foundational approach. Research on this compound has revealed that the central pharmacophore, containing Histidine (His), Arginine (Arg), and Tryptophan (Trp), is vital for its potency. arizona.edu Specifically, the residues His4, Arg6, and Trp7 have been identified as important for the potency of this compound. arizona.edu

Chirality Inversion Walk Analysis

A chirality inversion walk, also known as a D-amino acid scan, involves replacing each L-amino acid with its D-isomer to understand the optimal backbone conformation for receptor interaction. A significant alteration in activity upon this substitution indicates the stereochemistry's importance for the peptide's three-dimensional structure. A pivotal discovery in the development of melanocortin agonists was the finding that substituting the L-Phenylalanine (L-Phe) with its D-isomer (D-Phe) significantly boosted potency at the MC4R. This D-Phe modification is a hallmark of many synthetic melanocortin agonists, including this compound, as it helps to stabilize a specific turn in the peptide's structure that is favorable for receptor binding. nih.gov A chirality inversion walk performed on this compound helped to further understand its structure-activity relationship. arizona.edu

Backbone Constraints and Their Impact on Receptor Interaction

Linear peptides often exhibit high flexibility, which can be unfavorable for receptor binding. Introducing conformational constraints, such as cyclization, can lock a peptide into a more bioactive conformation. This compound is an eight-amino-acid cyclic peptide, and this structural constraint is a key element of its design. nih.gov This cyclization reduces conformational freedom and pre-organizes the essential pharmacophoric residues for optimal interaction with the MC4R. nih.govnih.gov This constrained cyclic structure is a major contributor to this compound's high potency. nih.govnih.gov

Rational Design Principles for Optimized Melanocortin Agonists

The creation of this compound is a clear demonstration of rational drug design, which aimed to overcome the limitations of the endogenous peptide α-MSH, such as poor stability and lack of receptor selectivity. The key principles guiding its development include:

Identification of the Core Pharmacophore : Early studies identified the His-Phe-Arg-Trp sequence as the crucial "message sequence" for melanocortin activity. All three of these ligands share a common central amino acid motif of H-x-R-W. nih.gov

Introduction of D-Amino Acids : The substitution of L-Phe with D-Phe was a critical modification that led to increased MC4R potency. nih.gov

Cyclization : To enhance potency and metabolic stability, a cyclic structure was introduced. nih.govnih.gov This was achieved by creating a lactam bridge to constrain the peptide into its bioactive conformation.

Enhanced Selectivity : Through these modifications, this compound was engineered to have a 20-fold higher selectivity for MC4R compared to the natural α-MSH. biorxiv.org

These rational design strategies have been instrumental in developing potent and selective melanocortin receptor ligands. nih.gov

Comparative Structural Analysis of this compound with Other MC4R Agonists

When compared to other MC4R agonists, the unique structural features of this compound become apparent and explain its distinct pharmacological profile.

| Agonist | Key Structural Features | Impact on Activity |

| α-MSH | Linear 13-amino acid peptide with the His-Phe-Arg-Trp core. | Endogenous agonist, but non-selective for melanocortin receptor subtypes and has low metabolic stability. frontiersin.org |

| NDP-α-MSH (Afamelanotide) | A linear, high-affinity analog of α-MSH. nih.gov | A synthetic, non-selective MCR agonist. biorxiv.org |

| Melanotan II | A cyclic lactam peptide containing the His-D-Phe-Arg-Trp core. | A potent agonist at multiple melanocortin receptors, thus lacking selectivity. nih.gov |

| This compound (RM-493) | An eight-amino-acid cyclic peptide with a His-D-Phe-Arg-Trp core and unique flanking sequences. nih.govnih.gov | Highly potent and selective for MC4R, which is crucial for minimizing off-target effects. nih.govfrontiersin.org |

While agonists like NDP-α-MSH and Melanotan II share some core features with this compound, the specific cyclization and amino acid sequence of this compound give it superior selectivity for the MC4R. nih.govbiorxiv.org This high selectivity is important for its therapeutic use, as it reduces side effects associated with the activation of other melanocortin receptors, such as the skin hyperpigmentation seen with less selective agonists. biorxiv.orgpatsnap.com Structural studies using cryo-electron microscopy have provided detailed insights into how this compound binds to the MC4R, revealing that while it shares a common binding pocket with other agonists, there are distinct interactions that account for its unique properties. nih.gov

Advanced Research Methodologies and Translational Approaches

Computational Modeling and Docking Simulations for Ligand-Receptor Interactions

Computational approaches are powerful tools for visualizing and predicting how ligands like setmelanotide (B515575) bind to their receptor targets at a molecular level. These in silico methods complement in vitro experimental data, offering insights into the structural basis of agonist activity.

Induced fit docking is an advanced computational simulation that models the flexibility of both the ligand (this compound) and the receptor (MC4R). This is critical because receptors often change their conformation to accommodate a binding ligand. Using software like AutoDock Vina, researchers have performed structural analyses to calculate docking scores, which predict the binding affinity between the agonist and the receptor. researchgate.netnih.gov

These simulations have provided several key insights. Firstly, they support experimental findings by showing that this compound has a higher predicted binding affinity for MC4R compared to the endogenous agonist α-MSH. foliamedica.bgnih.gov Secondly, the models reveal the specific amino acid residues within the receptor's binding pocket that interact with this compound. foliamedica.bg For example, all tested compounds, including this compound, form a hydrogen bond with the residue Asp122, which is considered critical for ligand stabilization. foliamedica.bg Thirdly, these analyses can be applied to MC4R variants associated with obesity. By modeling how mutations alter the conformation of the binding pocket, these simulations help explain how this compound can effectively interact with and activate certain mutant receptors where the natural ligand cannot. nih.govnih.gov The integration of docking simulations with machine learning models is also being explored to identify novel MC4R agonists, using this compound as a reference compound. foliamedica.bgfoliamedica.bg

| Compound | Predicted Binding Affinity (kcal/mol) | Computational Method | Source |

|---|---|---|---|

| This compound | -11.12 | Molecular Docking | foliamedica.bgfoliamedica.bg |

| Natural Compound 1 | -8.41 | Molecular Docking | foliamedica.bg |

| Natural Compound 2 | -6.16 | Molecular Docking | foliamedica.bg |

Advanced Imaging Techniques for Hypothalamic Circuitry Analysis in Preclinical Models

To understand how this compound affects appetite and energy homeostasis, it is crucial to map its activity within the brain. Advanced imaging techniques in preclinical models allow for the visualization of neuronal activation in key hypothalamic circuits that regulate these functions. A prominent technique is the use of c-Fos immunohistochemistry. nih.gov c-Fos is a protein often used as a marker for recent neuronal activation. By administering this compound to animal models and subsequently analyzing brain tissue for c-Fos expression, researchers can create a whole-brain activation signature of the drug at single-cell resolution. nih.govgubra.dk

Studies using this approach in mice have shown that this compound induces significant c-Fos expression in critical hypothalamic feeding centers. nih.gov Notably, it is one of the few weight-lowering agents that activates all four major subdivisions of the hypothalamus involved in energy balance: the paraventricular nucleus (PVH), the dorsomedial hypothalamus (DMH), the arcuate nucleus (ARH), and the lateral hypothalamic area (LHA). nih.govgubra.dk In addition to c-Fos mapping, researchers have utilized in vivo single-cell endomicroscopy. pnas.org This technique involves implanting a micro-endoscope (GRIN lens) above the hypothalamus in a live animal, allowing for real-time imaging of calcium dynamics in genetically specified neurons (e.g., PVN MC4R neurons expressing GCaMP6s). pnas.orgnih.gov Using this method, studies have demonstrated that pharmacological stimulation with this compound rapidly and directly increases the basal activity of PVN MC4R neurons. pnas.orgnih.gov

Chemogenetic and Optogenetic Approaches in Animal Models to Dissect MC4R Pathway Function

Chemogenetics and optogenetics are revolutionary techniques that allow researchers to control the activity of specific neuronal populations with chemical ligands or light, respectively. en-journal.org These tools have been instrumental in dissecting the function of the MC4R pathway that this compound targets.

While much of the research has focused on neurons upstream of MC4R, such as POMC and AgRP neurons, these studies provide essential context for this compound's mechanism. nih.gov For example, chemogenetic activation (using Designer Receptors Exclusively Activated by Designer Drugs, or DREADDs) of POMC neurons, which release α-MSH, can replicate the appetite-suppressing effects of MC4R activation. karger.com Conversely, activating AgRP neurons, which inhibit MC4R signaling, potently stimulates feeding. nih.gov

More directly relevant to this compound, recent studies have used these tools to probe the function of MC4R-expressing neurons themselves. For instance, research has shown that chemogenetic stimulation of MC4R-expressing neurons in the parafacial region of the brainstem enhances the hypercapnic ventilatory response in mice, an effect also produced by this compound. jci.org Furthermore, eliminating these specific neurons via caspase expression abolished this effect of this compound, demonstrating that these cells are a key target for the drug's respiratory effects. jci.org These approaches allow researchers to establish a causal link between the activation of a specific neural population targeted by this compound and a resulting physiological outcome. karger.comjci.org

Development of Novel Research Tools and Probes for the Melanocortin System

The study of this compound is built upon a foundation of research tools and probes developed over decades to investigate the complex melanocortin system. The creation of synthetic peptide derivatives of the endogenous α-MSH has produced a suite of powerful ligands that are essential for research. acs.org

Key tool compounds include NDP-α-MSH, a more stable analog of α-MSH, and SHU9119, a potent antagonist at the MC3 and MC4 receptors. acs.orgoup.com These molecules serve as critical controls and references in experiments, helping to validate that the effects of a compound like this compound are indeed mediated through the intended receptor. acs.org The development of radiolabeled probes, such as [125I]-NDP-MSH, was essential for early studies on melanocortin receptor tissue distribution and for pharmacological characterization through competitive binding assays. acs.org

More recently, novel probes continue to be developed. For example, new biarsenical fluorescent peptide probes have been created that can be labeled with radioactive isotopes for both fluorescence microscopy and Positron Emission Tomography (PET) imaging of melanocortin receptors in vivo. acs.org In this context, this compound itself, with its high potency and selectivity for MC4R, has become an invaluable research tool. It is used experimentally to selectively probe the function of the MC4R pathway in various physiological processes, from energy homeostasis to respiratory control, in both in vitro and in vivo models. pnas.orgjci.org

Future Directions and Unanswered Questions in Setmelanotide Research

Exploration of Setmelanotide's Role in Acquired Hypothalamic Dysfunction Beyond Genetic Origins

A crucial area of investigation is the efficacy of This compound (B515575) in hypothalamic obesity that is not caused by genetic defects but rather by external damage to the hypothalamus. This is a common and severe complication of certain medical conditions and treatments.

Research in Models of Hypothalamic Injury (e.g., tumor, surgery, trauma-induced)

Acquired hypothalamic obesity can result from damage to the hypothalamus from tumors like craniopharyngioma, subsequent surgery, or radiation therapy. mdpi.comnih.gov This damage disrupts the normal signaling of the MC4R pathway, leading to unrelenting hunger (hyperphagia) and rapid weight gain. researchgate.netnih.gov

Recent clinical trials have shown promising results for this compound in this patient population. A Phase 2 trial involving patients with hypothalamic obesity due to various causes demonstrated significant reductions in body mass index (BMI) and hunger scores. medwirenews.com Specifically, 89% of patients achieved at least a 5% reduction in BMI after 16 weeks of treatment, with a mean BMI reduction of 15%. medwirenews.com For pediatric patients, 92% achieved a clinically meaningful reduction in their BMI Z-score. medwirenews.com

Building on these findings, a pivotal Phase 3 trial (TRANSCEND) was initiated to further evaluate the efficacy and safety of this compound in patients with acquired hypothalamic obesity. rhythmtx.comnihr.ac.uk The trial met its primary endpoint, showing a statistically significant and clinically meaningful reduction in BMI with this compound compared to placebo in both adult and pediatric patients. rhythmtx.com The placebo-adjusted reduction in BMI was -19.8%. rhythmtx.comclinicaltrialsarena.com These results suggest that this compound could become the first approved therapy for this challenging condition. rhythmtx.com The success in these trials supports the idea that even with physical damage to the hypothalamus, sufficient MC4R neurons may remain to be stimulated by this compound, offering a potential "hormonal substitution therapy" to restore satiety signaling. mdpi.comnih.govfrontiersin.org

Table 1: this compound Clinical Trial Data in Acquired Hypothalamic Obesity

Detailed Investigations into this compound's Impact on Neuroendocrine Axes

The hypothalamus is a master regulator of the endocrine system, and activating the MC4R pathway could have wide-ranging effects on various hormonal axes. While the primary focus of this compound research has been on energy balance, its influence on other neuroendocrine functions is an area of growing interest.

The MC4R is known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. nih.govresearchgate.net Studies have shown that central administration of α-MSH, the natural ligand for MC4R, can suppress the release of corticotropin-releasing hormone (CRH), a key initiator of the HPA axis. conicet.gov.ar Further research is needed to delineate how chronic this compound administration impacts the HPA axis in humans, particularly in the context of stress and metabolic disease.

The influence of MC4R activation on the hypothalamic-pituitary-thyroid (HPT) and hypothalamic-pituitary-gonadal (HPG) axes is less clear. While some studies suggest a role for the melanocortin system in reproductive function, the specific effects of this compound on thyroid and gonadal hormones require more detailed investigation. patsnap.com

Long-Term Effects of MC4R Pathway Activation in Preclinical Models

The long-term consequences of sustained MC4R activation are a critical area of ongoing research. Preclinical studies in diet-induced obese (DIO) animal models provide valuable insights.

In DIO mice, chronic administration of this compound for 14 days led to reductions in body weight and improvements in glucose homeostasis and dyslipidemia. mdpi.com Similarly, in obese rhesus macaques, an 8-week treatment with a selective MC4R agonist resulted in a 13.5% decrease in body weight, reduced food intake, and improved insulin (B600854) sensitivity. ecog-obesity.eunih.gov Importantly, this particular agonist did not cause the adverse cardiovascular effects, such as increased heart rate and blood pressure, that have been observed with other, less selective MC4R agonists in some preclinical models. mdpi.comnih.govdiabetesjournals.org

However, some studies have shown that the effect on food intake can diminish over time, suggesting potential receptor desensitization or the development of tolerance. mdpi.compatsnap.com Understanding the mechanisms behind these long-term adaptations is crucial for optimizing therapeutic strategies and ensuring sustained efficacy.

Identifying Novel Genetic Variants Responsive to MC4R Agonism

This compound was initially developed for rare genetic disorders of obesity caused by mutations in the POMC, PCSK1, and LEPR genes. nih.gov However, the therapeutic potential of this compound may extend to a broader range of genetic variants within the MC4R pathway.

Ongoing research is focused on identifying new genetic mutations that impair MC4R function and could be amenable to treatment with this compound. clinicaltrials.eu This includes heterozygous carriers of mutations in genes like POMC, PCSK1, and LEPR, as well as variants in other genes such as SRC1 and SH2B1. touchendocrinology.comrhythmtx.com Phase 2 clinical trial data has shown that this compound can lead to meaningful weight loss in patients with these heterozygous variants. rhythmtx.com

Furthermore, research into the prevalence of these genetic variants in the obese population is helping to define the potential patient population for this compound and other MC4R agonists. researchgate.net Genetic sequencing efforts are identifying a significant number of individuals with relevant MC4R pathway genotypes who may benefit from this targeted therapy. rhythmtx.com

Development of Next-Generation Melanocortin Agonists with Enhanced Properties

The success of this compound has spurred the development of next-generation melanocortin agonists with improved pharmacological properties. The goals of this research include enhancing selectivity for MC4R to minimize off-target effects, improving oral bioavailability to offer alternatives to injections, and developing long-acting formulations for more convenient dosing. patsnap.combiospace.comfirstwordpharma.com

Several companies are actively developing new MC4R agonists. These include small molecules and peptide-based therapies with different modes of administration and dosing schedules. patsnap.comfirstwordpharma.compatsnap.comprnewswire.comfinansavisen.no For instance, some next-generation agonists are being designed for once-weekly administration. patsnap.com The development of oral small molecule MC4R agonists is also a key area of focus, with some candidates advancing to clinical trials. patsnap.compatsnap.com

The exploration of biased agonism, where a ligand preferentially activates one signaling pathway over another, is another promising avenue. acs.org This could potentially lead to the development of MC4R agonists that retain the desired effects on appetite and weight while minimizing unwanted side effects.

Table 2: Next-Generation Melanocortin Agonists in Development

Understanding the Broader Physiological Implications of MC4R Activation Beyond Energy Homeostasis

The MC4R is expressed in various regions of the central nervous system and peripheral tissues, suggesting that its activation may have physiological effects beyond the regulation of energy balance. patsnap.com

Cardiovascular System: The role of MC4R in cardiovascular function is complex. While some MC4R agonists have been associated with increases in blood pressure and heart rate in rodent studies, this compound has not shown these adverse effects in non-human primates and humans. mdpi.comdiabetesjournals.orgahajournals.org In fact, some research suggests that activation of the central melanocortin system may have protective effects on the heart, particularly after a myocardial infarction. jacc.org Further studies are needed to fully understand the cardiovascular implications of long-term this compound treatment.

Immune System: The melanocortin system is known to have immunomodulatory and anti-inflammatory properties. conicet.gov.armdpi.com MC4R activation has been shown to suppress the production of inflammatory molecules in the brain and may play a role in protecting against neuroinflammation. conicet.gov.aroup.com This raises the possibility that this compound could have therapeutic benefits in conditions with an inflammatory component.

Cognitive Function: MC4R is expressed in brain regions involved in learning and memory, such as the hippocampus. mdpi.comresearchgate.net Studies in animal models of Alzheimer's disease suggest that MC4R activation may have neuroprotective effects and could potentially improve cognitive function. mdpi.comresearchgate.net The impact of this compound on cognitive processes in humans is an area that warrants further investigation.

Stress and Mood: There is emerging evidence that the melanocortin system is involved in the response to stress and may play a role in mood regulation. nih.govresearchgate.net Stressful experiences can activate MC4R-expressing neurons, suggesting a link between this pathway and psychiatric conditions like anxiety and depression. nih.gov Understanding how this compound affects these processes could open up new avenues for its use.

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

The advancement of high-throughput "omics" technologies presents a significant opportunity to deepen the understanding of this compound's biological impact far beyond its primary mechanism of action. The integration of genomics, transcriptomics, proteomics, and metabolomics data offers a systems-biology approach to construct a comprehensive map of the molecular pathways modulated by this melanocortin-4 receptor (MC4R) agonist. nih.govplos.org While the principal therapeutic effect of this compound is attributed to the activation of the MC4R pathway in the hypothalamus, a holistic view provided by multi-omics can uncover the full spectrum of its physiological effects, identify novel biomarkers, and refine personalized treatment strategies. mdpi.comresearchgate.netnih.gov

Detailed research findings from various omics fields provide the foundation for this integrative approach:

Genomics and Transcriptomics: Genomic studies, particularly genome-wide association studies (GWAS), have been fundamental in identifying the MC4R gene as a primary locus associated with monogenic and polygenic obesity, establishing the genetic basis for this compound's therapeutic targeting. mdpi.comresearchgate.net Beyond the initial gene identification, transcriptomics can elucidate the downstream consequences of this compound-induced MC4R activation. For instance, research has shown that this compound induces the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor. frontiersin.org This activation, in turn, can regulate the gene expression and secretion of cytokines like IL-6 and IL-11 in non-neuronal cells such as astrocytes, indicating that this compound's influence extends beyond appetite regulation to pathways involved in neuroinflammation and cellular communication. frontiersin.org Future transcriptomic analyses could map these gene expression changes across different tissues and cell types in response to treatment, revealing a broader network of influence.

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels and post-translational modifications, which are critical for signal transduction. mdpi.comnih.gov The MC4R signaling cascade is complex, involving multiple proteins such as G-proteins, β-arrestins, and accessory proteins like the melanocortin-2 receptor accessory protein 2 (MRAP2). oup.combiorxiv.org Studies have shown that variants in MRAP2 can impair multiple MC4R signaling pathways, including both the Gs-cAMP and Gq-IP3 pathways. biorxiv.org Proteomic methods could be employed to quantify how this compound differentially engages these distinct signaling branches. Such analyses could explain the variability in patient responses and uncover a more nuanced mechanism of action than previously understood. Furthermore, proteomics has been used to identify protein signatures associated with obesity and weight loss, which could serve as biomarkers to monitor the systemic effects of this compound therapy. mdpi.com

Metabolomics: Metabolomics provides a functional readout of the body's physiological state by analyzing small molecules, or metabolites. nih.gov Obesity is characterized by significant disruptions in various metabolic pathways, including those for branched-chain amino acids, lipids, and glucose. sochob.clnih.govsbgg.org.br By profiling the metabolome of patients before and after this compound administration, researchers can identify specific metabolic signatures that correlate with treatment response. nih.gov This approach can illuminate how this compound helps restore metabolic homeostasis, potentially through mechanisms independent of direct appetite suppression. Such studies could also help differentiate between metabolically healthy and unhealthy obesity, potentially leading to the identification of patients most likely to benefit from the therapy. nih.govnih.gov

The true scientific power emerges from the integration of these diverse datasets. plos.orgnih.gov A multi-omics approach can connect a genetic predisposition (genomics) to changes in gene expression (transcriptomics), which leads to altered protein function (proteomics) and results in a measurable shift in metabolic state (metabolomics). For example, observing a this compound-induced change in the transcription of a gene for a metabolic enzyme, confirming the corresponding change in the enzyme's protein level, and finally measuring the predicted alteration in its substrate or product levels would provide powerful, multi-layered evidence of pathway modulation. Specialized computational tools are being developed to facilitate this type of pathway-based integration, allowing researchers to map complex datasets onto established biological frameworks. plos.org This comprehensive mapping is a critical future direction that promises to uncover novel mechanisms of action for this compound, identify robust biomarkers for patient stratification, and fully characterize its systemic impact on health.

Q & A

Q. How should researchers handle missing data in this compound trials?

- Methodological Answer : Use multiple imputation for missing BMI/hunger scores, validated against observed data. Sensitivity analyses (e.g., worst-case scenarios) assess robustness. Pre-specified statistical plans (e.g., ITT vs. per-protocol analyses) must align with regulatory guidelines .

Tables for Key Findings

| MC4R Variant | cAMP Response (this compound vs. α-MSH) | β-Arrestin Recruitment | Clinical Implication |

|---|---|---|---|

| I102T | Partial rescue (pLoF → cLoF) | Complete loss | Stratify by variant |

| K71N | Reduced potency | Unaffected | Dose adjustment needed |

| I195T | Reduced potency | Unchanged | Monitor efficacy |

| Source: |

| Trial Phase | Design | Key Outcome |

|---|---|---|

| Phase 3 (BBS) | RCT, 52 weeks | 18.4% BMI reduction in pediatrics |

| Phase 2 (HO) | Adaptive, 24-week withdrawal | 49 responders randomized |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.